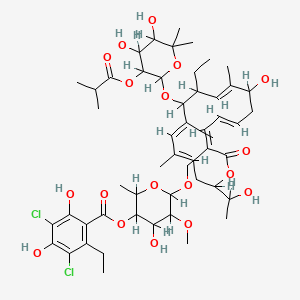

Tiacumicin C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

A narrow-spectrum macrolide antibacterial agent that is used in the treatment of diarrhea associated with CLOSTRIDIUM DIFFICILE INFECTION.

Analyse Des Réactions Chimiques

Glycosylation Reactions

Tiacumicin C’s biosynthesis involves sequential glycosylation steps:

-

β-Selective rhamnosylation : Achieved using sulfoxide glycosyl donors with a 3-O-picoloyl group to direct stereochemistry via H-bond-mediated aglycone delivery (HAD) .

-

Noviosylation : Late-stage β-selective coupling to the C-11 hydroxyl group of the macrolactone core, optimized with preactivated noviosyl donors .

Example :

| Reaction Type | Donor | Conditions | Selectivity (β:α) | Yield |

|---|---|---|---|---|

| Rhamnosylation | Thioglycoside sulfoxide | Tf₂O, DTBMP, CH₂Cl₂, –40°C to rt | 10:1 | 72% |

| Noviosylation | Noviosyl bromide | Hg(CN)₂, CH₂Cl₂, molecular sieves | 3:1 | 63% |

Data adapted from synthetic protocols for tiacumicin B .

Macrolactonization

The macrolactone core is formed via Shiina macrolactonization :

-

Conditions : 2-Methyl-6-nitrobenzoic anhydride, DMAP, toluene, 120°C .

-

Yield : 72% for tiacumicin B analog, minimizing alkene isomerization .

Deprotection Strategies

Critical for unveiling hydroxyl groups during synthesis:

Halogenation

Natural this compound contains chlorine atoms introduced biosynthetically by halogenase TiaM. Chemical halogenation (e.g., electrophilic substitution) has not been reported but is theoretically feasible at the orsellinic acid moiety .

UV-Vis and IR Data

| Parameter | This compound (MeOH) |

|---|---|

| λₘₐₓ (nm) | 206 (ε=25,096), 228, 267, 315 |

| IR (cm⁻¹) | 3565 (OH), 1735 (ester), 1695 (C=O) |

Data from U.S. Patent 4,918,174 .

NMR Analysis

| Position | δ¹H (ppm, d₄-MeOH) | δ¹³C (ppm) | Key Correlations (HMBC) |

|---|---|---|---|

| C-1 | 5.32 (d, J=10 Hz) | 96.8 | C-3, C-19 |

| C-22-Cl | - | 128.1 | Aromatic coupling |

Simplified table based on tiacumicin B analogs .

Stability and Reactivity

-

pH Sensitivity : Degrades in strong acids/bases via macrolactone ring opening .

-

Thermal Stability : Stable up to 100°C in anhydrous solvents .

Synthetic and Biosynthetic Insights

-

Biosynthesis : Produced by Dactylosporangium aurantiacum via modular polyketide synthase (PKS) and post-PKS tailoring (e.g., halogenation, glycosylation) .

-

Total Synthesis : Not yet achieved for this compound, but routes for tiacumicin B involve convergent coupling of aglycone and sugar fragments .

Comparative Analysis with Congeners

| Feature | This compound | Tiacumicin B | Lipiarmycin B3 |

|---|---|---|---|

| Aromatic Substituents | Cl at C-22, C-24 | Cl at C-20, C-22 | Cl at C-22, C-24 |

| Sugar Configuration | β-Rhamnose, β-Novio | β-Rhamnose, β-Novio | β-Rhamnose, β-Novio |

| Bioactivity (MIC, μg/mL) | 0.03–0.06* | 0.015–0.03* | 0.06–0.12* |

Propriétés

Numéro CAS |

106008-70-2 |

|---|---|

Formule moléculaire |

C52H74Cl2O18 |

Poids moléculaire |

1058 g/mol |

Nom IUPAC |

[6-[[(3Z,5E,9E,13E,15E)-12-[4,5-dihydroxy-6,6-dimethyl-3-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-(1-hydroxyethyl)-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate |

InChI |

InChI=1S/C52H74Cl2O18/c1-13-30-22-26(6)33(56)18-16-15-17-31(23-66-50-44(65-12)40(59)43(29(9)67-50)69-49(64)35-32(14-2)36(53)39(58)37(54)38(35)57)48(63)68-34(28(8)55)20-19-25(5)21-27(7)42(30)71-51-45(70-47(62)24(3)4)41(60)46(61)52(10,11)72-51/h15-17,19,21-22,24,28-30,33-34,40-46,50-51,55-61H,13-14,18,20,23H2,1-12H3/b16-15+,25-19+,26-22+,27-21+,31-17- |

Clé InChI |

JFUVEKVTRJCUMZ-LQUNYSBHSA-N |

SMILES |

CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)O)O)OC(=O)C(C)C)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C |

SMILES isomérique |

CCC1/C=C(/C(C/C=C/C=C(\C(=O)OC(C/C=C(/C=C(/C1OC2C(C(C(C(O2)(C)C)O)O)OC(=O)C(C)C)\C)\C)C(C)O)/COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)\C |

SMILES canonique |

CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)O)O)OC(=O)C(C)C)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

fidaxomicin lipiarmycin lipiarmycin A3 lipiarmycin A4 lipiarmycin B lipiarmycin B3 lipiarmycin B4 PAR 101 PAR-101 PAR101 tiacumicin B tiacumicin C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.